3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde
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Overview
Description
3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde: is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzaldehyde moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde typically involves the introduction of the trifluoromethyl group to a benzaldehyde precursor. One common method is the Friedel-Crafts acylation reaction, where benzaldehyde is reacted with a trifluoromethylating agent under acidic conditions. Another approach involves the use of trifluoromethylated intermediates in a multi-step synthesis process.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Catalysts and specific reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzoic acid.
Reduction: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique trifluoromethyl group can enhance the biological activity and stability of target molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can impart desired characteristics such as increased hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is largely dependent on its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to enzyme inhibition or modification of protein function. The trifluoromethyl group can influence the compound’s lipophilicity and electron distribution, affecting its interaction with molecular targets.
Comparison with Similar Compounds
Benzaldehyde: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group directly attached to the benzene ring, differing in its electronic and steric properties.
2,2,2-Trifluoroethylbenzene: Similar trifluoromethyl group but lacks the aldehyde functionality.
Uniqueness: 3-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)benzaldehyde is unique due to the combination of the trifluoromethyl group and the aldehyde functionality. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
3-(1,1,1-trifluoro-2-methylpropan-2-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-10(2,11(12,13)14)9-5-3-4-8(6-9)7-15/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKZGERAJZMSAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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